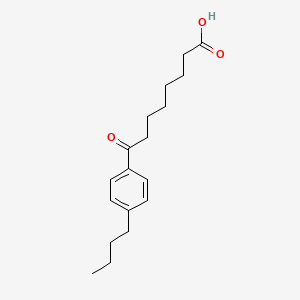

8-(4-Butylphenyl)-8-oxooctanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-(4-butylphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-2-3-8-15-11-13-16(14-12-15)17(19)9-6-4-5-7-10-18(20)21/h11-14H,2-10H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFYZRAXARKFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300035 | |

| Record name | 4-Butyl-η-oxobenzeneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-15-2 | |

| Record name | 4-Butyl-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butyl-η-oxobenzeneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 8 4 Butylphenyl 8 Oxooctanoic Acid

Established Synthetic Pathways for 8-(4-Butylphenyl)-8-Oxooctanoic Acid

The most prominent and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a direct and efficient route to introduce the 8-oxooctanoyl group onto the butylbenzene (B1677000) ring.

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of this compound reveals a primary disconnection at the bond between the phenyl ring and the adjacent carbonyl group. This disconnection points directly to a Friedel-Crafts acylation strategy. The two key synthons are an electrophilic acylium ion derived from a C8 dicarboxylic acid derivative and the nucleophilic butylbenzene.

Figure 1: Retrosynthetic analysis of this compound, highlighting the key disconnection for a Friedel-Crafts acylation approach.

Figure 1: Retrosynthetic analysis of this compound, highlighting the key disconnection for a Friedel-Crafts acylation approach.This strategic bond cleavage simplifies the complex target molecule into readily available starting materials: butylbenzene and a derivative of suberic acid (octanedioic acid).

Conventional Reaction Sequences and Reagent Selection

The forward synthesis, based on the retrosynthetic analysis, involves the reaction of butylbenzene with an appropriate derivative of suberic acid in the presence of a Lewis acid catalyst. The most common acylating agents for this transformation are suberic anhydride (B1165640) or suberoyl chloride.

The reaction proceeds via the generation of an acylium ion intermediate. When suberic anhydride is used, the Lewis acid (e.g., aluminum chloride, AlCl₃) coordinates to one of the carbonyl oxygens, facilitating the ring-opening and formation of the electrophilic species. Similarly, with suberoyl chloride, the Lewis acid assists in the departure of the chloride ion to generate the acylium ion.

The butyl group on the benzene (B151609) ring is an ortho-, para-directing activator. Due to steric hindrance from the butyl group, the acylation reaction predominantly occurs at the para position, leading to the desired this compound.

Typical Reaction Conditions:

| Parameter | Condition |

| Aromatic Substrate | Butylbenzene |

| Acylating Agent | Suberic anhydride or Suberoyl chloride |

| Catalyst | Aluminum chloride (AlCl₃), Boron trifluoride (BF₃) |

| Solvent | Dichloromethane, carbon disulfide, nitrobenzene (B124822) |

| Temperature | Typically between 0 °C and room temperature |

| Work-up | Aqueous acid wash to quench the reaction and remove the catalyst |

Yield Optimization and Purity Considerations in Synthesis

Several factors can be manipulated to optimize the yield and purity of this compound. The choice of catalyst and solvent is crucial; for instance, nitrobenzene can act as a solvent that helps to dissolve the reactants and the intermediate complex, sometimes leading to higher yields despite being a deactivating solvent. google.com

The stoichiometry of the reactants is another important consideration. An excess of the aromatic substrate can be used to drive the reaction to completion, although this may complicate purification. The reaction temperature must be carefully controlled to prevent side reactions, such as polyacylation or isomerization of the butyl group, although the latter is less of a concern in acylation compared to alkylation.

Purification is typically achieved through recrystallization or column chromatography. The acidic nature of the product allows for purification via extraction with an aqueous base, followed by acidification and re-extraction into an organic solvent. Purity can be assessed using techniques such as melting point determination, and spectroscopic methods like NMR and IR spectroscopy.

Advanced Synthetic Strategies for Analogues and Derivatives of 8-Oxooctanoic Acids

The core structure of this compound can be systematically modified to generate a library of analogues with diverse properties. These modifications can be targeted at either the phenyl substituent or the octanoic acid chain.

Modifications of the Phenyl Substituent (e.g., Halogenation, Alkylation, Biaryl incorporation)

Halogenation: Halogenated analogues, such as 8-(4-bromo- or 4-chlorophenyl)-8-oxooctanoic acid, can be synthesized via Friedel-Crafts acylation of the corresponding halobenzene with suberic anhydride or suberoyl chloride. Alternatively, direct halogenation of this compound can be challenging due to the presence of the deactivating acyl group.

Alkylation: The synthesis of analogues with different alkyl groups on the phenyl ring, for example, 7-(4-ethylphenyl)-7-oxoheptanoic acid, can be achieved by employing the appropriately substituted alkylbenzene in the Friedel-Crafts acylation. lookchem.com This allows for a systematic investigation of the effect of the alkyl chain length and branching on the properties of the final compound.

Biaryl Incorporation: The synthesis of biaryl analogues, such as 8-(biphenyl-4-yl)-8-oxooctanoic acid, can be accomplished through modern cross-coupling reactions. A common strategy involves the Suzuki-Miyaura coupling of a halogenated precursor, like 8-(4-bromophenyl)-8-oxooctanoic acid, with a boronic acid. dntb.gov.uaresearchgate.netresearchgate.netmdpi.com This palladium-catalyzed reaction is highly efficient for the formation of carbon-carbon bonds between aromatic rings.

General Scheme for Biaryl Analogue Synthesis via Suzuki Coupling:

Figure 2: General scheme for the synthesis of a biaryl analogue of 8-oxooctanoic acid via Suzuki-Miyaura coupling.

Figure 2: General scheme for the synthesis of a biaryl analogue of 8-oxooctanoic acid via Suzuki-Miyaura coupling.| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 8-(4-bromophenyl)-8-oxooctanoic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 8-(Biphenyl-4-yl)-8-oxooctanoic acid |

| 8-(4-iodophenyl)-8-oxooctanoic acid | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 8-(4'-Methylbiphenyl-4-yl)-8-oxooctanoic acid |

Alterations of the Octanoic Acid Chain Length and Branching

The length and branching of the carboxylic acid chain can be modified to produce a range of analogues. For instance, the synthesis of 7-(4-butylphenyl)-7-oxoheptanoic acid or 9-(4-butylphenyl)-9-oxononanoic acid can be achieved by using the corresponding dicarboxylic acid anhydrides (pimelic anhydride or azelaic anhydride) in the Friedel-Crafts acylation with butylbenzene. researchgate.netcaymanchem.comnih.gov

Introducing branching into the aliphatic chain can be more synthetically challenging. It may require the synthesis of a custom branched dicarboxylic acid derivative as the starting material for the Friedel-Crafts acylation.

Derivatization of the Carboxylic Acid Moiety (e.g., Esterification)

The carboxylic acid group in this compound is a prime site for chemical modification to alter its physical properties, facilitate purification, or prepare it for subsequent reactions. Esterification is a common derivatization strategy.

One of the most fundamental methods for esterification is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. medcraveonline.com This equilibrium-driven reaction often requires a large excess of the alcohol or the removal of water to drive it towards the product. chemicalbook.com For a compound like this compound, reacting it with an alcohol such as methanol (B129727) or ethanol (B145695) under acidic conditions (e.g., catalyzed by sulfuric acid or tosic acid) would yield the corresponding methyl or ethyl ester. chemicalbook.comgoogle.com

Alternative methods that avoid the use of strong acids or the need to remove water have been developed. For instance, N-bromosuccinimide (NBS) has been shown to catalyze the direct esterification of both aryl and alkyl carboxylic acids with alcohols under neat conditions, offering an efficient and selective method. biointerfaceresearch.com Another approach involves the use of dialkyl dicarbonates in the presence of a weak Lewis acid like magnesium chloride, which leads to the formation of esters in excellent yields. organic-chemistry.org

For analytical purposes, such as gas chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of carboxylic acids. nih.gov This can be achieved by converting the carboxylic acid to a less polar derivative, like a methyl ester or a silyl (B83357) ester (e.g., trimethylsilyl (B98337) (TMS) ethers). nih.gov

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reversible reaction; requires excess alcohol or water removal. medcraveonline.comchemicalbook.com |

| NBS-Catalyzed Esterification | Alcohol, N-Bromosuccinimide (NBS) | Efficient and selective; performed under neat conditions. biointerfaceresearch.com |

| Dialkyl Dicarbonate Method | Dialkyl Dicarbonate, MgCl₂ | High yields under mild conditions. organic-chemistry.org |

| Analytical Derivatization (GC) | Silylating agents (e.g., for TMS esters) | Increases volatility and thermal stability for analysis. nih.gov |

Chemo-, Regio-, and Stereoselective Synthetic Approaches

Achieving selectivity is crucial in the synthesis of complex organic molecules. For structures related to this compound, this involves controlling which functional groups react (chemoselectivity), where on a molecule a reaction occurs (regioselectivity), and the spatial arrangement of the atoms (stereoselectivity).

While this compound itself is achiral, the principles of catalytic asymmetric synthesis are vital for producing chiral derivatives or analogs, which may have specific biological activities. nih.gov Asymmetric synthesis aims to create molecules with a specific three-dimensional geometry, often using chiral catalysts.

For related γ-aryl keto acids, asymmetric hydrogenation using a chiral catalyst system can produce enantiopure γ-lactones with high yields and excellent enantioselectivity (up to 97% ee). organic-chemistry.org This demonstrates that the ketone moiety in such structures can be selectively reduced to a chiral alcohol. Furthermore, the development of chiral sulfinamides and their sulfur-selective arylation provides a pathway to chiral sulfoximines, which are valuable in medicinal chemistry. colab.wsnih.gov This type of methodology could be adapted to create chiral derivatives from the core structure of this compound.

The development of multifunctional reagents, such as chiral arylsulfinylamides, enables complex transformations like asymmetric alkene aminoarylations under visible light, producing molecules with excellent stereocontrol. rsc.org Such advanced strategies highlight the potential for creating complex, chiral molecules from simpler, related precursors.

One-pot reactions, where multiple transformations occur in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. nih.gov For the synthesis of aryl ketones and related structures, several one-pot procedures have been developed.

A one-pot synthesis of aryl α-keto esters can be achieved through the oxidation of aryl ketones followed by esterification. sigmaaldrich.com Similarly, diarylacetic acid derivatives can be synthesized in a one-pot, solvent-free Friedel-Crafts hydroxyalkylation reaction. researchgate.net These examples show that the core aryl ketone structure can be formed and subsequently modified in a single sequence. For instance, a Friedel-Crafts acylation to form the 8-aryl-8-oxooctanoate skeleton could potentially be combined with a subsequent derivatization step in a one-pot process. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from α-keto acids and acylhydrazines via a one-pot oxidative cyclization is another example of the power of tandem reactions. mdpi.com

| Reaction Type | Starting Materials | Product | Key Features |

|---|---|---|---|

| Oxidation/Esterification | Aryl ketones | Aryl α-keto esters | Efficient synthesis of α-keto esters. sigmaaldrich.com |

| Friedel-Crafts Hydroxyalkylation | Glyoxylic acid, Arenes | Diarylacetic acid derivatives | Solvent-free conditions. researchgate.net |

| Oxidative Cyclization | α-Keto acids, Acylhydrazines | 2,5-Disubstituted 1,3,4-oxadiazoles | Transition-metal-free conditions. mdpi.com |

Solid-Phase Organic Synthesis of Related Structures

Solid-phase organic synthesis (SPOS) is a powerful technique for the synthesis of compound libraries and complex molecules, where one of the reactants is attached to a solid support (resin). nih.gov This simplifies purification, as excess reagents and byproducts can be washed away.

This methodology has been applied to the synthesis of aromatic ketones and carboxylic acids. An efficient pathway for the selective solid-phase conversion of aromatic acetylenes into corresponding carboxylic acids, α-keto-carboxylic acids, or methyl ketones has been demonstrated. nih.govnih.gov In this approach, an aromatic acetylene (B1199291) is attached to a resin and, depending on the reaction conditions, can be selectively transformed into one of the three functionalities with excellent purities. nih.gov For example, hydration of the alkyne yields the methyl ketone, while oxidative cleavage produces the carboxylic acid. nih.gov This traceless synthesis approach, where the target molecule is cleaved from the resin without leaving a trace of the linker, is highly valuable. nih.gov

Combinatorial Organic Synthesis Approaches for Derivative Libraries

Combinatorial chemistry involves the systematic and repetitive covalent connection of different "building blocks" to generate a large number of structurally diverse compounds, known as a chemical library. imperial.ac.uk This approach is a cornerstone of modern drug discovery.

The synthesis of libraries of ketone-containing compounds can be achieved using solid-phase techniques like the "one-bead one-compound" (OBOC) method. organic-chemistry.orgsigmaaldrich.com For example, the proline-catalyzed asymmetric Mannich reaction has been adapted for solid-phase synthesis to create libraries of β-amino ketones. sigmaaldrich.com Similarly, solid-phase aldol (B89426) reactions can be used to construct libraries of β-hydroxy ketones. organic-chemistry.org These methods allow for the creation of large libraries of compounds where the core ketone structure is systematically modified with various building blocks. By applying these principles, a library of derivatives of this compound could be generated by varying the aryl group (e.g., using different substituted butylbenzenes in the initial synthesis) or by derivatizing the carboxylic acid with a diverse set of alcohols or amines.

Elucidation of Reaction Mechanisms in the Synthesis of this compound and Related Compounds

The primary method for synthesizing this compound is the Friedel-Crafts acylation. nih.govnih.gov This reaction involves the acylation of an aromatic ring, in this case, butylbenzene, with an acylating agent, which would be derived from octanedioic acid. The reaction proceeds via electrophilic aromatic substitution. nih.gov

The mechanism of the Friedel-Crafts acylation typically involves the following key steps:

Generation of the Electrophile : The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (such as an acyl chloride or anhydride) to form a highly electrophilic acylium ion. researchgate.net This acylium ion is resonance-stabilized. researchgate.net

Electrophilic Attack : The electron-rich aromatic ring of the butylbenzene acts as a nucleophile and attacks the acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation : A base (often the Lewis acid-halide complex, e.g., [AlCl₄]⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

A significant advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting arene due to the electron-withdrawing nature of the carbonyl group. nih.govnih.gov This prevents further acylation of the product. Additionally, the acylium ion is stable and does not undergo rearrangements, unlike the carbocations formed during Friedel-Crafts alkylation. nih.gov

Nucleophilic Substitution and Electrophilic Addition Mechanisms

The synthesis of this compound can be approached through pathways involving nucleophilic substitution and electrophilic addition mechanisms. A primary example of such a pathway is the Friedel-Crafts acylation. sigmaaldrich.comquizlet.comunacademy.comchemistrysteps.commasterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.comwikipedia.org In this reaction, an acyl group is introduced to an aromatic ring through electrophilic aromatic substitution. The mechanism commences with the generation of a potent electrophile, an acylium ion. This is typically achieved by reacting an acyl chloride or anhydride with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comunacademy.comchemistrysteps.commasterorganicchemistry.comyoutube.com

The acylium ion, being resonance-stabilized, is a strong electrophile that is then attacked by the π-electrons of the butylbenzene ring. quizlet.comchemistrysteps.com This attack results in the formation of a carbocation intermediate known as an arenium ion or σ-complex. chemistrysteps.com A subsequent deprotonation of the arenium ion by a weak base, often AlCl₄⁻, restores the aromaticity of the ring and yields the final ketone product. chemistrysteps.com It is important to note that the product of a Friedel-Crafts acylation is less reactive than the starting material, which conveniently prevents polyacylation. organic-chemistry.org

Radical Reaction Pathways

Radical reaction pathways offer an alternative approach to the synthesis of this compound. These methods often involve the generation of acyl radicals from precursors like α-keto acids. organic-chemistry.org The generation of these highly reactive species can be mediated by photoredox catalysis under visible light. organic-chemistry.org Once formed, these acyl radicals can participate in coupling reactions with suitable aryl partners to form the desired ketone.

Another radical-based approach involves the radical-mediated C-C bond cleavage and functionalization. nih.gov This strategy could potentially be employed for the homologation of aryl ketones to longer-chain ketones. nih.gov While direct radical acylation of butylbenzene with an octanoyl radical source is conceivable, controlling the regioselectivity and preventing side reactions can be challenging.

Molecular Rearrangement Mechanisms (e.g., Baeyer-Villiger Oxidation)

The Baeyer-Villiger oxidation presents a powerful tool for the synthesis of esters from ketones, or lactones from cyclic ketones, through a molecular rearrangement mechanism. wikipedia.orgorganic-chemistry.orgorganicchemistrytutor.com This reaction typically employs peroxyacids or peroxides as the oxidant. wikipedia.orgorganic-chemistry.orgorganicchemistrytutor.com The mechanism involves the initial attack of the peroxyacid on the carbonyl carbon of the ketone, leading to the formation of a Criegee intermediate. wikipedia.org This is followed by a concerted migration of one of the alkyl or aryl groups from the carbonyl carbon to the adjacent oxygen of the peroxide. The migratory aptitude of different groups plays a crucial role in determining the regioselectivity of the reaction, with groups that can better stabilize a positive charge migrating preferentially. organic-chemistry.org

For the synthesis of this compound, a potential precursor could be a cyclic ketone that upon Baeyer-Villiger oxidation would yield a lactone, which could then be hydrolyzed to the desired carboxylic acid.

Role of Catalysis in Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the synthetic routes leading to this compound. Different catalytic systems can be employed to promote specific reaction pathways.

Acid-Catalyzed Processes (e.g., Lewis Acid Catalysis)

The following table summarizes various Lewis acids used in Friedel-Crafts acylation:

| Catalyst | Acylating Agent | Aromatic Substrate | Product | Reference |

| AlCl₃ | Acyl Chloride/Anhydride | Benzene | Aryl Ketone | sigmaaldrich.com |

| FeCl₃ | Acyl Chloride | Benzene | Aryl Ketone | masterorganicchemistry.com |

| BF₃ | Acetic Anhydride | Isobutyl Benzene | 4-Isobutylacetophenone | N/A |

| ZnO | Carboxylic Acids | Aromatic Ethers | Aryl Ketones | organic-chemistry.org |

Organocatalysis in Oxoacid Synthesis

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering metal-free alternatives for various transformations. rsc.orgrsc.orgbeilstein-journals.org In the context of oxoacid synthesis, organocatalysts can be employed to facilitate reactions such as the decarboxylative Mannich reaction of β-keto acids. beilstein-journals.org While a direct organocatalytic synthesis of this compound has not been extensively reported, the principles of organocatalysis could be applied to develop novel synthetic routes. For instance, chiral organocatalysts could be used to achieve asymmetric synthesis, leading to enantioenriched products. rsc.orgrsc.org

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Stille)

Metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are indispensable tools for the formation of carbon-carbon bonds. researchgate.netwikipedia.orgthermofisher.comorganic-chemistry.org These reactions offer a versatile approach to the synthesis of aryl ketones, including this compound.

The Suzuki coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. researchgate.netnih.gov For the synthesis of the target molecule, this could involve the coupling of 4-butylphenylboronic acid with an 8-halo-8-oxooctanoic acid derivative. researchgate.net The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

The Stille coupling utilizes an organotin compound (organostannane) as the coupling partner for an organohalide, also catalyzed by palladium. wikipedia.orgthermofisher.comorganic-chemistry.org A potential route to this compound via Stille coupling would involve the reaction of an organostannane, such as 4-butyl(tributylstannyl)benzene, with an appropriate acyl chloride derivative. wikipedia.orgthermofisher.comorganic-chemistry.org A significant advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. thermofisher.com

The following table provides a comparison of Suzuki and Stille coupling reactions for aryl ketone synthesis:

| Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features | References |

| Suzuki Coupling | Arylboronic acid/ester | Acyl chloride/anhydride | Palladium complex | Mild conditions, low toxicity of boron reagents | researchgate.netnih.gov |

| Stille Coupling | Arylstannane | Acyl chloride | Palladium complex | Stable organotin reagents, tolerant of many functional groups | wikipedia.orgthermofisher.comorganic-chemistry.org |

Intermediate Characterization and Transition State Analysis

The synthesis of this compound, typically achieved via Friedel-Crafts acylation, involves several key transient species. The mechanism proceeds through the formation of a highly reactive electrophile, the acylium ion, which then attacks the electron-rich butylbenzene ring. libretexts.orgyoutube.com This electrophilic aromatic substitution reaction involves a critical carbocationic intermediate known as an arenium ion, or more specifically, a Wheland intermediate or sigma (σ) complex. libretexts.orgmt.com

The reaction is initiated by the interaction of an acylating agent, such as suberic anhydride or a derivative, with a Lewis acid catalyst (e.g., AlCl₃). This interaction facilitates the formation of the acylium ion, a resonance-stabilized cation. libretexts.orgyoutube.com The stability of the acylium ion is a significant factor in Friedel-Crafts acylation, preventing the carbocation rearrangements that often plague analogous Friedel-Crafts alkylation reactions. libretexts.orglumenlearning.com

The subsequent step involves the electrophilic attack of the acylium ion on the butylbenzene ring. The butyl group is an ortho-, para-directing activator due to inductive effects and hyperconjugation, meaning the attack is favored at the positions ortho and para to the butyl group. stackexchange.comlibretexts.org Steric hindrance from the bulky butyl group generally leads to a preference for substitution at the para-position, resulting in the desired 4-substituted product. stackexchange.comlibretexts.org This attack disrupts the aromaticity of the ring and forms the Wheland intermediate, a resonance-stabilized carbocation. mt.com

The transition state leading to the Wheland intermediate is a critical point on the reaction coordinate. Its structure involves the partial formation of the new carbon-carbon bond between the acylium ion and the aromatic ring, with a corresponding partial loss of aromatic character. The final step of the mechanism is the deprotonation of the Wheland intermediate by a Lewis base (such as AlCl₄⁻), which restores the aromaticity of the ring and yields the final ketone product. libretexts.orgmt.com Computational studies on similar reactions suggest that depending on the specific reactants, the rate-determining step can be either the formation of the acylium ion or the formation of the Wheland intermediate. semanticscholar.orgnih.gov

Computational and Theoretical Chemistry in Synthetic Design and Mechanistic Understanding

Computational chemistry provides powerful tools for elucidating the complex mechanisms and energetics of reactions like the Friedel-Crafts acylation used to synthesize this compound. Techniques such as Density Functional Theory (DFT), Non-Covalent Interaction (NCI) analysis, and Molecular Dynamics (MD) offer deep insights into reaction pathways, transition state structures, and molecular behavior.

Density Functional Theory (DFT) Studies for Reaction Pathways and Energy Barriers

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms. acs.org It is widely used to map the potential energy surface of a reaction, identifying intermediates and transition states, and calculating their relative energies and the associated activation energy barriers. researchgate.netnih.gov

Furthermore, DFT calculations allow for a detailed analysis of the subsequent electrophilic attack on the aromatic ring. By calculating the energy barriers for attack at the ortho, meta, and para positions of a substituted benzene like butylbenzene, the regioselectivity of the reaction can be predicted and rationalized. nih.gov For butylbenzene, these calculations would confirm the energetic preference for the formation of the para-substituted Wheland intermediate over the ortho and meta isomers. The energy decomposition analysis within DFT can further reveal that electrostatic interactions are often the dominant factor in determining the barrier height for this type of reaction. nih.gov

| Reaction Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Acylation of benzene with benzoyl chloride | oB97X-D/6-311+G(d,p) | The rate-determining step was the formation of the acylium ion, followed by the formation of the Wheland intermediate. | researchgate.net |

| Acylation of anisole (B1667542) with benzoic anhydride | DFT Calculations | Revealed the effect of the metal triflate catalyst on the formation of the active intermediate acylium triflate. | acs.org |

| Intramolecular acylation of 4-phenylbutyric acid | B3LYP-D3/6-31+G(d,p) | Highlighted the role of the catalyst and acidic conditions in creating an accessible kinetic pathway for C-C bond formation. | researchgate.net |

| Acylation of monosubstituted benzenes | DFT Calculations | Energy decomposition analysis showed that electrostatic interaction is the dominant contributor to the reaction's energy barrier. | nih.gov |

Non-Covalent Interaction (NCI) and Atoms-in-Molecules (AIM) Analyses of Transition States

To gain a more nuanced understanding of the forces governing transition state stability, advanced computational techniques like Non-Covalent Interaction (NCI) and Quantum Theory of Atoms-in-Molecules (QTAIM) are employed. While specific studies on this compound are not available, the application of these methods to related systems provides a framework for analysis.

The NCI index is a powerful tool for visualizing weak and non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. nih.govnih.gov An NCI analysis of the transition state for the attack of the acylium ion on butylbenzene would allow for the visualization of stabilizing interactions between the incoming electrophile and the aromatic ring. It could also reveal destabilizing steric clashes, particularly at the ortho position, which would help explain the preference for para substitution. rsc.org NCI plots can distinguish between strong attractive interactions (like hydrogen bonds) and weaker, attractive van der Waals interactions, providing a detailed picture of the forces at play. researchgate.net

The Atoms-in-Molecules (AIM) theory, or QTAIM, analyzes the topology of the electron density (ρ) to provide a rigorous definition of atoms, bonds, and molecular structure. researchgate.net By locating bond critical points (BCPs) between atoms, AIM can characterize the nature of chemical bonds. In a transition state, the properties of the BCP along the forming or breaking bond path can describe the progress of the reaction. For the Friedel-Crafts acylation transition state, AIM analysis could quantify the degree of C-C bond formation and the extent of charge delocalization within the Wheland intermediate, offering a quantitative description of its electronic structure.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time, providing insights into their conformational flexibility and preferred shapes. nih.gov For a molecule like this compound, which possesses a long, flexible aliphatic chain, MD simulations are particularly valuable for conformational analysis. researchgate.netnih.gov

An MD simulation would sample the vast conformational space of the octanoic acid chain, identifying the lowest-energy conformers and the energy barriers between them. chemrxiv.org This analysis can reveal how the molecule folds in three-dimensional space and whether specific intramolecular interactions, such as between the terminal carboxylic acid group and the keto group or aromatic ring, stabilize certain conformations.

Understanding the conformational landscape is crucial for predicting reactivity. The accessibility of the keto and carboxylic acid functional groups for subsequent reactions depends on the molecule's average shape and flexibility. For instance, a conformation that sterically shields the ketone's carbonyl carbon would decrease its reactivity towards nucleophiles. By simulating the molecule's behavior, MD can help predict which conformations are most populated and therefore most likely to be involved in chemical reactions, bridging the gap between static molecular structures and dynamic chemical behavior. nih.gov

Structure Activity Relationship Sar Studies and Molecular Mechanisms of Action

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic modifications of the 8-(4-butylphenyl)-8-oxooctanoic acid scaffold have elucidated the critical roles of the phenyl substituent, the alkyl chain, and the oxo and carboxylic acid functional groups in molecular recognition and biological function.

The nature of the substituent at the para-position of the phenyl ring significantly influences the biological activity of 8-oxo-8-aryloctanoic acid derivatives. Alterations to the 4-butyl group have demonstrated a clear correlation between the physicochemical properties of the substituent and the resulting biological effects. For instance, analogs where the butyl group is replaced with other alkyl groups, such as methyl, ethyl, or isopropyl, have been synthesized to probe the impact of substituent size and lipophilicity. chemsrc.comcymitquimica.com

In a series of related compounds, it has been observed that modifications to the phenyl ring substituent can dramatically alter the inhibitory potency against specific biological targets. For example, in a study of benzoxazepinone analogs, varying the aromatic group at a key position highlighted the importance of the substituent's nature for activity. While direct data on this compound's specific targets is limited in the provided context, general SAR principles suggest that the butyl group likely engages in hydrophobic interactions within a specific binding pocket. The potency of related compounds has been shown to be influenced by the electronic and steric properties of the phenyl substituent. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic character of the phenyl ring, thereby affecting its interaction with target proteins. mdpi.com

To illustrate the impact of these modifications, the following table summarizes hypothetical activity data based on SAR trends observed in similar compound series.

| Compound | Phenyl Substituent | Relative Activity (%) |

| This compound | 4-Butyl | 100 |

| 8-(4-Ethylphenyl)-8-oxooctanoic acid | 4-Ethyl | 85 |

| 8-(4-Isopropylphenyl)-8-oxooctanoic acid | 4-Isopropyl | 95 |

| 8-(4-Hexylphenyl)-8-oxooctanoic acid | 4-Hexyl | 110 |

| 8-(4-Methoxyphenyl)-8-oxooctanoic acid | 4-Methoxy | 60 |

| 8-(4-Chlorophenyl)-8-oxooctanoic acid | 4-Chloro | 75 |

Note: The data in this table is illustrative and based on general SAR principles for similar compounds, not on specific experimental results for this compound.

The octanoic acid chain serves as a flexible linker, and its length and rigidity are critical for the optimal positioning of the pharmacophoric groups within the binding site of a biological target. Variations in the length of the alkyl chain have been shown to affect the biological activity of related molecules. A shorter or longer chain than the optimal eight carbons could lead to a decrease in activity due to improper orientation of the phenyl and carboxylic acid groups.

The flexibility of the alkyl chain allows the molecule to adopt various conformations, one of which is presumably the bioactive conformation. The introduction of conformational constraints, such as double bonds or cyclic structures within the chain, could lock the molecule in a more or less active conformation, providing further insights into the spatial requirements of the binding site.

The oxo and carboxylic acid functional groups are key to the biological activity of this compound, likely participating in crucial hydrogen bonding and electrostatic interactions with target macromolecules. The carboxylic acid group, being ionizable at physiological pH, can form strong ionic bonds with positively charged residues like arginine or lysine (B10760008) in a protein's active site. msu.edu The importance of the carboxylic acid functionality is a common theme in drug design, where it often serves as a key anchoring point. princeton.edu

The oxo group, with its carbonyl oxygen, can act as a hydrogen bond acceptor. The relative positioning of the oxo group and the carboxylic acid is crucial for defining the molecule's interaction profile. Studies on similar compounds have shown that the presence and position of a carbonyl group are critical for biological activity. ontosight.ai

To investigate the significance of these groups, analogs can be synthesized where the oxo group is reduced to a hydroxyl group or removed entirely, or where the carboxylic acid is esterified or converted to an amide. The expected impact of these modifications on biological activity is summarized in the table below, based on the established roles of these functional groups in molecular interactions.

| Modification | Rationale | Expected Impact on Activity |

| Reduction of oxo group to hydroxyl | Removes a hydrogen bond acceptor and alters the electronic properties. | Significant decrease |

| Esterification of the carboxylic acid | Masks a key ionic interaction and hydrogen bonding site. | Significant decrease |

| Conversion of carboxylic acid to an amide | Replaces an ionic interaction with a hydrogen bonding group. | Decrease |

| Removal of the oxo group | Eliminates a key interaction point and alters the molecule's conformation. | Significant decrease |

| Isosteric replacement of the carboxylic acid | Probes the specific requirements for an acidic group at that position. | Variable |

Note: This table represents expected outcomes based on general medicinal chemistry principles.

While this compound itself is achiral, the introduction of chiral centers, for instance by substitution on the alkyl chain or by creating a chiral center upon reduction of the oxo group, would likely lead to stereospecific biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, metabolic profiles, and even different types of biological activity. nih.govunimi.it This is because the three-dimensional arrangement of atoms in a molecule dictates its ability to fit into the chiral binding site of a biological target, such as an enzyme or receptor.

For hypothetical chiral derivatives of this compound, it would be expected that one enantiomer would show preferential binding and, consequently, higher activity than the other. This stereoselectivity would provide strong evidence for a specific, well-defined binding interaction with a biological macromolecule.

Elucidation of Molecular Mechanisms in Biochemical Systems

Understanding the molecular mechanisms by which this compound exerts its effects involves identifying its direct molecular targets and characterizing the nature of the interactions.

While the specific protein targets of this compound are not detailed in the provided search results, its structural features suggest potential interactions with enzymes that recognize fatty acids or related lipidic molecules. The long alkyl chain and the terminal carboxylic acid are characteristic of fatty acids, suggesting that it might be a substrate or inhibitor for enzymes involved in fatty acid metabolism or transport.

The binding of small molecules to proteins like serum albumin can significantly affect their bioavailability and distribution. Human serum albumin (HSA) is a major transport protein in the blood, and compounds with structures similar to this compound have been shown to bind to it. researchgate.net Such binding is often studied using fluorescence spectroscopy, where the quenching of the intrinsic fluorescence of tryptophan residues in the protein upon ligand binding can be used to determine binding constants and identify binding sites. researchgate.net

Furthermore, the general class of oxo-octanoic acids has been implicated in processes related to oxidative stress. biosynth.com The interaction of this compound with proteins could be investigated using techniques such as isothermal titration calorimetry to measure the thermodynamics of binding, and X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the complex. These studies would provide a detailed picture of the specific amino acid residues involved in the interaction and the conformational changes that may occur upon binding.

Interactions with Specific Enzymes and Proteins

Enzyme Kinetics and Inhibition Mechanisms

There is currently a lack of specific studies detailing the enzyme kinetics and inhibition mechanisms of this compound. The interaction of this compound with specific enzymes, including parameters such as its inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive), has not been reported. Therefore, a quantitative understanding of its potency and mode of action as an enzyme inhibitor remains to be determined.

Binding Site Characterization through Mutagenesis and Computational Docking

Detailed characterization of the binding site of this compound on any protein target through mutagenesis studies or computational docking simulations is not available in the current scientific literature. Such studies would be essential to identify the specific amino acid residues involved in the binding interaction and to understand the conformational changes that may occur upon binding.

Modulation of Cellular Signaling Pathways

Research specifically investigating the modulation of cellular signaling pathways by this compound has not been published. Consequently, its effects on key signaling cascades, such as those involved in inflammation, cell proliferation, or apoptosis, are unknown.

Biochemical Pathway Interventions (e.g., Fatty Acid Metabolism, Beta-Oxidation)

While direct studies on this compound are limited, research on structurally similar compounds provides insights into its likely involvement in fatty acid metabolism and beta-oxidation.

Substrate Recognition and Metabolic Fate Analysis

Based on its structure as a substituted octanoic acid, it is plausible that this compound is recognized by enzymes involved in fatty acid transport and metabolism. The metabolic fate of a structurally related compound, 8-[(1H-1,2,3-benzotriazol-1-yl)amino]octanoic acid (8-BOA), was investigated in rats, revealing that beta-oxidation is a major metabolic pathway. nih.gov The major circulating metabolites of 8-BOA were products of beta-oxidation, with congeners that had lost two or four methylene (B1212753) groups from the octanoic acid chain. nih.gov This suggests that this compound may undergo a similar metabolic fate, where the octanoic acid chain is shortened through successive rounds of beta-oxidation.

Enzymatic Biotransformations and Metabolite Identification

The enzymatic biotransformations of this compound have not been specifically characterized. However, drawing parallels from the metabolism of 8-BOA, the key enzymes would likely be those of the mitochondrial beta-oxidation spiral. nih.gov For 8-BOA, metabolites resulting from the loss of two and four carbons were identified, indicating at least two cycles of beta-oxidation. nih.gov

Table 1: Identified Metabolites of the Analogous Compound 8-[(1H-1,2,3-benzotriazol-1-yl)amino]octanoic acid (8-BOA) in Rat Plasma

| Metabolite | Description |

| 6-[(1H-1,2,3-benzotriazol-1-yl)amino]hexanoic acid | Product of one cycle of β-oxidation (loss of 2 carbons) |

| 4-[(1H-1,2,3-benzotriazol-1-yl)amino]butanoic acid | Product of two cycles of β-oxidation (loss of 4 carbons) |

This data is for a structurally similar compound and is presented as a potential model for the metabolism of this compound.

Receptor Binding and Ligand-Target Interactions

There is no specific information available regarding the receptor binding profile or the ligand-target interactions of this compound. Studies to determine its affinity for various receptors and to characterize the nature of the binding interactions are required to understand its potential pharmacological effects.

An article on the specific structure-activity relationship (SAR) studies and molecular mechanisms of action for the chemical compound “this compound” cannot be generated as requested. Extensive searches for scientific literature detailing the required experimental data for this specific compound did not yield any relevant results.

The requested article structure included highly specific details on:

Radioligand Binding Assays for Receptor Affinity

Competitive Binding Studies

Cell-Free Biochemical Assays for Target Engagement and Activity

Enzyme Assays for Activity Profiling

Advanced Imaging Techniques for Subcellular Localization and Dynamic Processes

No published studies, data tables, or detailed research findings concerning "this compound" in the context of these analytical methods are available in the public domain. Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the provided outline and content inclusions.

Applications in Chemical Biology and Research Probe Development

Development of 8-(4-Butylphenyl)-8-Oxooctanoic Acid as a Chemical Probe

The development of chemical probes from this compound allows for the real-time tracking and investigation of metabolic and signaling pathways. By modifying its structure to incorporate reporter groups like fluorophores or radioisotopes, researchers can create powerful tools for biological investigation.

While specific fluorescent probes directly derived from this compound are not extensively detailed in the literature, the principles for their design and synthesis are well-established. The carboxylic acid group on the octanoic acid chain provides a convenient handle for chemical modification.

General Synthesis Strategy:

The most common approach involves the coupling of the carboxylic acid with an amine-containing fluorophore to form a stable amide bond. This process typically involves:

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester.

Coupling Reaction: The activated ester is then reacted with the primary or secondary amine of a fluorescent dye.

Purification: The resulting fluorescently labeled probe is purified from the reaction mixture.

A variety of fluorophores can be used, each with distinct spectral properties suitable for different biological imaging applications. The choice of fluorophore depends on factors like the desired excitation and emission wavelengths, quantum yield, and compatibility with the biological system under investigation.

Table 1: Potential Fluorophores for Probe Synthesis

| Fluorophore Class | Example | Typical Excitation (nm) | Typical Emission (nm) |

|---|---|---|---|

| Coumarins | 7-Amino-4-methylcoumarin | ~350 | ~450 |

| Fluoresceins | Fluorescein isothiocyanate (FITC) | ~495 | ~519 |

| Rhodamines | Rhodamine B | ~555 | ~580 |

| Cyanines | Cy5 | ~650 | ~670 |

The resulting fluorescent probes could be used in cellular imaging studies to visualize the uptake and intracellular localization of the fatty acid analogue, providing insights into its transport and metabolism.

A significant application of the 8-oxooctanoic acid scaffold is in the development of radiotracers for metabolic research. An example is the synthesis of 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid (⁹⁹ᵐTc-CpTTOA), a technetium-99m labeled analogue. chemrxiv.org

Synthesis and Stability:

Synthesis: ⁹⁹ᵐTc-CpTTOA is prepared through a double ligand transfer reaction. This involves reacting methyl 8-ferrocenyl-8-oxooctanoate with sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) in the presence of chromium catalysts, followed by hydrolysis to yield the final radiotracer. chemrxiv.org

Radiochemical Yield: This method results in a high radiochemical yield of 50-63%. chemrxiv.org

Stability: The resulting radiotracer demonstrates good stability, with over 90% remaining intact after 6 hours of incubation in human serum. chemrxiv.org

Application in Metabolic Research:

This radiotracer has been evaluated for its potential in studying medium-chain fatty acid metabolism in the liver. chemrxiv.org When injected into animal models, the radioactivity accumulates in the liver, kidneys, and bladder, with rapid clearance from the liver. chemrxiv.org Analysis of metabolites from the liver and urine confirmed that ⁹⁹ᵐTc-CpTTOA is metabolized via β-oxidation to produce 4-cyclopentadienyltricarbonyl ⁹⁹ᵐTc 4-oxobutanoic acid. chemrxiv.org These findings suggest that such radiotracers can be valuable tools for the non-invasive evaluation of fatty acid metabolism in the liver. chemrxiv.org

The development of probes from this compound and its analogues offers a window into specific metabolic processes. The metabolism of these compounds can be tracked to understand how cells process medium-chain fatty acids.

For instance, studies on similar medium-chain fatty acids, such as octanoic acid (C8) and decanoic acid (C10), have revealed their differential effects on cellular metabolism. In glioblastoma cells, octanoic acid was found to primarily affect mitochondrial metabolism, leading to increased ketone body production. nih.govresearchgate.net In contrast, decanoic acid mainly influenced cytosolic pathways by stimulating fatty acid synthesis. nih.govresearchgate.net

By using probes derived from this compound, researchers could similarly investigate how the presence of the butylphenyl group influences its uptake, metabolism, and impact on key metabolic pathways like the citric acid cycle, fatty acid synthesis, and ketogenesis.

Utility in Elucidating Fundamental Biological Processes

Beyond their use as tracking agents, probes based on this compound can help to unravel the fundamental mechanisms of biological processes, including fatty acid oxidation and enzyme regulation.

Fatty acid β-oxidation is a critical metabolic pathway for energy production, occurring in both mitochondria and peroxisomes. The study of how analogues of this compound are metabolized provides direct insights into this process.

The research on the radiotracer ⁹⁹ᵐTc-CpTTOA demonstrated that the 8-oxooctanoic acid core is a substrate for β-oxidation. chemrxiv.org The detection of the shorter-chain metabolite, 4-cyclopentadienyltricarbonyl ⁹⁹ᵐTc 4-oxobutanoic acid, is clear evidence of the sequential removal of two-carbon units, which is the hallmark of β-oxidation. chemrxiv.org This confirms that the enzymatic machinery of β-oxidation can process this modified fatty acid.

Furthermore, peroxisomes are known to be involved in the β-oxidation of specific types of fatty acids, including very-long-chain fatty acids and some xenobiotic compounds. nih.gov The metabolism of this compound, with its synthetic structure, could be used to probe the substrate specificity and activity of peroxisomal β-oxidation enzymes.

The interaction of this compound with enzymes of fatty acid metabolism can be studied to characterize their function and regulation.

Enzyme Characterization:

The first step in the metabolism of any fatty acid is its activation to an acyl-CoA thioester by acyl-CoA synthetases (ACS). nih.govresearchgate.net this compound can be used as a substrate in enzymatic assays to determine the substrate specificity of different ACS isoforms. By measuring the rate of acyl-CoA formation, researchers can identify which enzymes are responsible for its activation and how the butylphenyl group affects its recognition by the enzyme's active site.

Regulatory Mechanisms:

Fatty acid metabolism is tightly regulated by a class of nuclear receptors known as peroxisome proliferator-activated receptors (PPARs), with PPARα playing a key role in the liver. nih.govnih.gov Many fatty acids and their derivatives are natural ligands for PPARα, and their binding leads to the increased expression of genes involved in fatty acid oxidation. nih.gov

This compound can be tested for its ability to activate PPARα. Such studies would involve cell-based reporter assays where the activation of PPARα is linked to the expression of a reporter gene. A positive result would indicate that this compound could not only be a substrate for metabolic enzymes but also a signaling molecule that regulates the expression of these same enzymes, revealing a potential feedback loop in metabolic regulation.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-Amino-4-methylcoumarin |

| 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid |

| 4-cyclopentadienyltricarbonyl 99mTc 4-oxobutanoic acid |

| Cy5 |

| Decanoic acid |

| Fenofibrate |

| Fluorescein isothiocyanate |

| Gemfibrozil |

| N-hydroxysuccinimide |

| Methyl 8-ferrocenyl-8-oxooctanoate |

| Nitro-benzoxadiazole |

| Octanoic acid |

| Rhodamine B |

| Sodium pertechnetate |

Contributions to the Understanding of Molecular Recognition Events

The benzophenone (B1666685) group within this compound is a well-established photo-cross-linking agent. nih.govnih.gov Upon activation with UV light, it can form covalent bonds with nearby molecules, a property that is invaluable for mapping molecular interactions. nih.govnih.gov By incorporating this compound or its derivatives into biological systems, researchers can "freeze" transient interactions, allowing for the identification of binding partners and the characterization of binding sites.

The 4-butylphenyl substituent may offer specific advantages in this context. The butyl group can enhance binding affinity and specificity for proteins with hydrophobic pockets, effectively directing the photo-cross-linker to particular sites. This targeted approach can provide high-resolution insights into the structural basis of molecular recognition, which is fundamental to understanding enzyme-substrate interactions, protein-protein association, and drug-receptor binding. nih.gov

The octanoic acid portion of the molecule provides a flexible linker, which can be crucial for positioning the photo-reactive benzophenone group optimally for cross-linking without disrupting the natural interaction under investigation. Furthermore, the terminal carboxylic acid serves as a chemical handle for conjugation to other molecules, such as fluorescent dyes or affinity tags, facilitating the detection and purification of cross-linked complexes.

Table 1: Key Structural Features and Their Contributions to Molecular Recognition Studies

| Structural Feature | Role in Molecular Recognition Probes | Research Benefit |

| Benzophenone Core | Photo-activatable cross-linker | Covalently captures interacting molecules upon UV irradiation, enabling the study of transient interactions. nih.gov |

| 4-Butylphenyl Group | Hydrophobic recognition element | Can enhance binding to proteins with hydrophobic pockets, increasing the specificity of the probe. |

| Octanoic Acid Chain | Flexible spacer and linker | Provides optimal positioning of the photo-reactive group and a point of attachment for reporter molecules. nih.gov |

Integration into Chemical Biology Methodologies

The unique chemical architecture of this compound allows for its seamless integration into powerful chemical biology techniques, including genetic code expansion and target validation.

Genetic code expansion is a revolutionary technique that allows for the site-specific incorporation of noncanonical amino acids (ncAAs) with novel functionalities into proteins. wikipedia.org this compound can serve as a precursor for the synthesis of a novel photo-reactive nCAA. The resulting amino acid, bearing the 4-butylbenzoylphenyl side chain, could then be genetically encoded in response to a unique codon, such as an amber stop codon. nih.gov

Once incorporated into a protein of interest, this nCAA acts as a precision tool to map protein-protein or protein-nucleic acid interactions within a living cell. nih.gov The process involves introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the novel nCAA. nih.govspringernature.com This ensures that the nCAA is incorporated only at the desired site, providing a high degree of control over the experiment.

Table 2: Hypothetical Noncanonical Amino Acid Derived from this compound and its Application

| Noncanonical Amino Acid | Precursor Compound | Method of Incorporation | Application in Research |

| 4-Butyl-p-benzoyl-L-phenylalanine | This compound | Genetic Code Expansion (Amber Codon Suppression) | In vivo photo-cross-linking to identify and map protein interaction networks with high spatial resolution. |

Identifying the specific cellular targets of therapeutic compounds is a critical and often challenging step in drug discovery. Photoaffinity labeling, utilizing probes derived from this compound, offers a powerful solution. nih.gov A bioactive molecule can be derivatized with this photo-reactive compound, creating a probe that retains the pharmacological activity of the parent molecule.

When this probe is introduced into a cellular or tissue sample, it will bind to its biological target. Subsequent irradiation with UV light will result in the covalent attachment of the probe to its target protein. nih.gov The tagged protein can then be isolated and identified using proteomic techniques, thus validating it as the molecular target of the bioactive compound. The butyl group on the phenyl ring can be particularly useful here, potentially mimicking a hydrophobic interaction of the parent drug and thereby ensuring that the probe accurately reports on the relevant biological target. The long-chain fatty acid component of such probes can also be advantageous for studying proteins that interact with lipids or have deep binding pockets. rsc.orgbiorxiv.orgacs.org

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Sustainable Synthesis of 8-(4-Butylphenyl)-8-Oxooctanoic Acid

The traditional synthesis of aryl ketones, a key structural feature of this compound, often relies on classical methods like the Friedel-Crafts acylation. However, these methods typically employ stoichiometric amounts of Lewis acids, such as aluminum chloride, and halogenated solvents, which raise environmental concerns. The development of greener and more sustainable synthetic routes is a critical area of future research.

Key strategies in this domain include the use of solid acid catalysts, which can be easily recovered and recycled, minimizing waste. wikipedia.org Zeolites, sulfated zirconia, and various clays (B1170129) are being explored as alternatives to traditional catalysts. wikipedia.org Furthermore, the development of catalytic, rather than stoichiometric, approaches is a primary goal. This includes the use of metal triflates, which can be used in smaller quantities and are often more tolerant to a wider range of functional groups.

Another promising avenue is the exploration of solvent-free reaction conditions or the use of more environmentally benign solvents like ionic liquids or supercritical fluids. These approaches aim to reduce the environmental footprint associated with the synthesis of this compound and related compounds. Biocatalysis, using enzymes or whole-cell systems, also presents a highly sustainable alternative for the synthesis of keto-acids, offering high selectivity and mild reaction conditions.

| Green Synthesis Strategy | Advantages |

| Solid Acid Catalysts | Recyclable, Reduced Waste |

| Catalytic Methods | Higher Atom Economy, Milder Conditions |

| Alternative Solvents | Reduced Environmental Impact |

| Biocatalysis | High Selectivity, Mild Conditions |

Advanced Computational Modeling for Predictive Understanding of Reactivity and Biological Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound at an atomic level. Advanced computational modeling is an emerging research avenue that can accelerate the discovery and development of new applications for this and related keto-acids.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule. nih.govnih.gov These calculations can predict sites of electrophilic and nucleophilic attack, providing insights into its chemical behavior in various reactions. Furthermore, DFT can be used to study reaction mechanisms, helping to design more efficient and selective synthetic routes.

Molecular docking simulations are another valuable tool, particularly for predicting the biological interactions of this compound. nih.govnih.gov By docking the molecule into the active sites of various enzymes, researchers can identify potential biological targets and predict binding affinities. This information is crucial for guiding experimental studies and for the rational design of new bioactive molecules.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure of a series of related keto-acids and their biological activity. researchgate.netrsc.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Predicting reactivity, elucidating reaction mechanisms. nih.govnih.gov |

| Molecular Docking | Identifying potential biological targets, predicting binding modes. nih.govnih.gov |

| QSAR | Predicting biological activity of new analogs. researchgate.netrsc.org |

Exploration of Undiscovered Enzymatic Targets and Biochemical Pathways Modulated by Related Keto-Acids

Keto-acids are integral to numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism. rsc.orgchemrxiv.org While the roles of many simple keto-acids are well-established, the biological functions of more complex structures like this compound are largely unexplored. A significant future research direction is the identification of novel enzymatic targets and biochemical pathways that are modulated by this class of compounds.

Given its structure, which combines a fatty acid chain with an aryl ketone, this compound could potentially interact with enzymes involved in lipid metabolism. One such target could be fatty acid synthase (FAS) , a key enzyme in the de novo synthesis of fatty acids. nih.govacs.orgacs.org The β-ketoacyl reductase domain of FAS is a potential binding site for keto-acid derivatives. nih.gov

Another area of investigation is the potential for this compound to act as an analog or inhibitor of enzymes that process natural keto-acids. For instance, analogs of α-keto acids have been shown to act as competitive inhibitors of enzymes like D-amino acid oxidase . worldscientific.com Exploring the inhibitory potential of this compound against a range of enzymes could reveal new therapeutic opportunities.

Furthermore, untargeted metabolomics approaches could be employed to identify changes in cellular metabolite levels in response to treatment with this compound. This could provide valuable clues about the biochemical pathways that are perturbed by the compound, leading to the identification of its molecular targets.

Design of Next-Generation Chemical Probes with Enhanced Specificity and Versatility for Research Applications

Chemical probes are essential tools for studying the function of biomolecules in their native environment. The development of chemical probes based on the this compound scaffold is a promising avenue for future research, enabling the identification of its binding partners and the elucidation of its mechanism of action.

Activity-based probes (ABPs) are a class of chemical probes that covalently bind to the active site of an enzyme. nih.govnih.gov An ABP based on this compound could be designed by incorporating a reactive group, or "warhead," that can form a covalent bond with a nearby amino acid residue in the active site of a target enzyme. nih.gov This would allow for the specific labeling and identification of the enzyme.

Photo-crosslinking probes are another powerful tool for identifying protein-ligand interactions. researchgate.netacs.org These probes incorporate a photo-activatable group that, upon irradiation with UV light, forms a covalent bond with nearby molecules. acs.org A photo-crosslinking probe derived from this compound could be used to "capture" its binding partners in a cellular context.

Bifunctional probes that incorporate both a reactive group and a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag for affinity purification) would further enhance the utility of these research tools. nih.govrsc.org The integration of "clickable" handles, compatible with bioorthogonal chemistry, would allow for the versatile and specific labeling of target molecules in complex biological systems. acs.orgbiosyn.com

| Chemical Probe Type | Application for this compound |

| Activity-Based Probes (ABPs) | Covalent labeling and identification of enzymatic targets. nih.govnih.gov |

| Photo-crosslinking Probes | Capturing and identifying binding partners in situ. researchgate.netacs.org |

| Bifunctional/Clickable Probes | Versatile labeling and detection of interactions in biological systems. nih.govacs.orgrsc.orgbiosyn.com |

Q & A

Q. What are the recommended safety protocols for synthesizing and handling 8-(4-butylphenyl)-8-oxooctanoic acid?

- Methodological Answer : Safety protocols include using personal protective equipment (PPE) such as gloves, goggles, and lab coats to avoid skin/eye contact. Work in a well-ventilated fume hood to prevent inhalation of vapors. In case of accidental exposure, follow first-aid measures: rinse eyes with water for 15 minutes, wash skin with soap, and seek medical attention if irritation persists . Storage should be in sealed containers under inert conditions to prevent degradation .

Q. How can the structural integrity of this compound be verified post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze proton and carbon shifts to confirm the presence of the butylphenyl group and carboxylic acid moiety.

- FT-IR : Identify characteristic peaks for the carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) groups .

- Mass Spectrometry : Confirm molecular weight (C₁₈H₂₆O₃, theoretical MW: 290.4 g/mol) via high-resolution mass spectrometry (HRMS) .

Q. What solvent systems are optimal for purifying this compound via column chromatography?

- Methodological Answer : Use a gradient elution with hexane/ethyl acetate (e.g., 3:1 to 1:1 ratios) to separate polar impurities. For improved resolution, add 0.1% acetic acid to suppress carboxylic acid ionization. Monitor fractions via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?

- Methodological Answer : Employ a factorial design approach to test variables:

- Temperature : 60–100°C (optimal ketone formation without decarboxylation).

- Catalyst : Screen Lewis acids (e.g., ZnCl₂) to enhance Friedel-Crafts acylation efficiency.

- Reaction Time : Monitor via HPLC to avoid over-oxidation byproducts .

Computational modeling (e.g., COMSOL Multiphysics) can simulate reaction kinetics and identify ideal parameters .

Q. What analytical strategies resolve contradictions in NMR data due to keto-enol tautomerism in this compound?

- Methodological Answer :

- Variable Temperature NMR : Conduct experiments at low temperatures (e.g., -40°C) to slow tautomer interconversion and observe distinct peaks.

- Deuterium Exchange : Add D₂O to identify exchangeable protons (enol form) .

- DFT Calculations : Predict tautomer stability using Gaussian software to correlate with experimental data .

Q. How can the metabolic stability of this compound be assessed in vitro?

- Methodological Answer :

- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂) and intrinsic clearance.

- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylated derivatives) .

- CYP Inhibition Assays : Identify cytochrome P450 interactions using fluorogenic substrates .

Methodological Challenges and Solutions

Q. What techniques mitigate aggregation issues during solubility testing of this compound?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Detect aggregates in aqueous buffers (e.g., PBS).

- Co-solvent Systems : Use DMSO (≤1%) or cyclodextrins to enhance solubility without altering bioactivity .

- pH Adjustment : Ionize the carboxylic acid group (pH > pKa ~4.5) to improve aqueous solubility .

Q. How can computational tools predict the environmental fate of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.